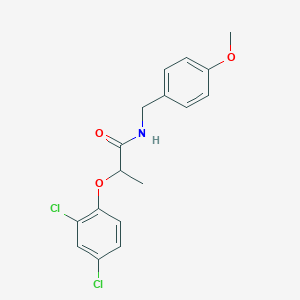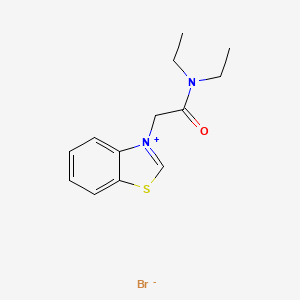![molecular formula C15H10ClNO3 B5164710 4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5164710.png)
4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated cyanophenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-cyanophenol to introduce the chlorine atom. This is followed by the reaction with benzyl chloride to form the cyanophenoxy methyl intermediate. Finally, this intermediate undergoes a Friedel-Crafts acylation with benzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanophenoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition in a biological assay or acting as a precursor in a chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-methylbenzoic acid: Similar in structure but lacks the cyanophenoxy group.
4-(chloromethyl)benzoic acid: Contains a chloromethyl group instead of the cyanophenoxy methyl group.
Methyl 4-cyanobenzoate: Features a cyanobenzoate group but lacks the chlorophenoxy substitution
Uniqueness
4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid is unique due to the presence of both the chlorinated and cyanophenoxy groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWYTILEILBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5164654.png)
![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5164662.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B5164665.png)

![3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one](/img/structure/B5164678.png)
![3-(diphenylmethyl)-5-(3-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164692.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5164703.png)

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5164716.png)
![4-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5164730.png)
![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide](/img/structure/B5164735.png)
